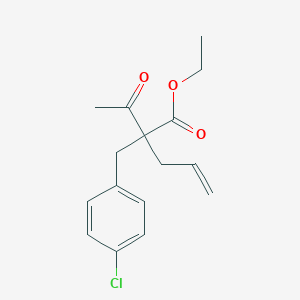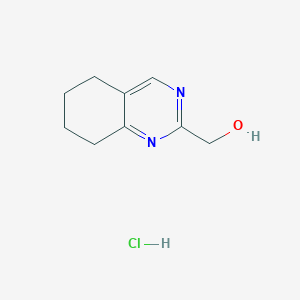![molecular formula C13H21Cl2F3N2 B1459187 Diethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine dihydrochloride CAS No. 1432680-00-6](/img/structure/B1459187.png)
Diethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine dihydrochloride
Vue d'ensemble
Description
Diethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine dihydrochloride is a chemical compound with the molecular formula C13H20ClF3N2 . It is used for pharmaceutical testing .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, density, molecular formula, and molecular weight. For this compound, its molecular formula is C13H20ClF3N2 and its molecular weight is 296.76 . Other specific physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Synthesis of Pyrrolo(3,2-d)pyrimidine Derivatives
Researchers developed an efficient method for synthesizing pyrrolo(3,2-d)pyrimidine derivatives, emphasizing the reaction's selectivity and efficiency. The process involves reacting diethyl 1-phenyl-3-((triphenylphosphoranylidene)amino)-1H-pyrrole-2,4-dicarboxylate and aromatic isocyanates, followed by the addition of amines or phenols. This study showcases the compound's utility in constructing complex molecules with potential biological applications (He et al., 2014).
Structural Characterization of α-Phosphonates
In another study, α-Aminophosphonates, structural analogues of natural amino acids, were synthesized via the Kabachnik-Fields reaction. This reaction is significant for producing compounds with a range of biological activities, including enzyme inhibitors and antiviral agents. The study synthesized and characterized four diethyl [(arylamino)(4-ethynylphenyl) methyl] phosphonate derivatives, illustrating the versatility of related compounds in synthesizing biologically active molecules (Ouahrouch et al., 2014).
Efficient Synthesis of Amino Hydrochloride Derivatives
An efficient and economical synthesis route for 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride was described, utilizing 2-aminoindan as a starting material. The methodology involves a six-step process, demonstrating the compound's role in synthesizing structurally complex and potentially biologically active molecules (Prashad et al., 2006).
Application in Determination of Amines
A novel method for determining amino compounds was developed, based on a condensation reaction with specific reagents. The study highlights the compound's utility in derivatizing amines for analysis by high-performance liquid chromatography with fluorescence detection, indicating its significance in analytical chemistry applications (You et al., 2006).
Propriétés
IUPAC Name |
N',N'-diethyl-N-[3-(trifluoromethyl)phenyl]ethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19F3N2.2ClH/c1-3-18(4-2)9-8-17-12-7-5-6-11(10-12)13(14,15)16;;/h5-7,10,17H,3-4,8-9H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHRNUKIXFVYBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=CC=CC(=C1)C(F)(F)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Furan-2-yl)-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B1459106.png)


amine](/img/structure/B1459110.png)


![1-[(3-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine](/img/structure/B1459117.png)


![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynoic acid](/img/structure/B1459121.png)

![1,1-Dimethyl-3-[2-(methylamino)ethyl]urea hydrochloride](/img/structure/B1459125.png)
![1,3-dimethyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]oxazin-5-one](/img/structure/B1459126.png)

